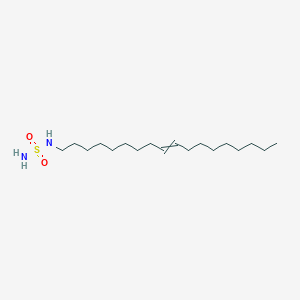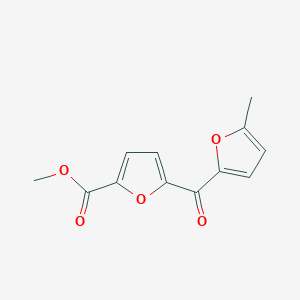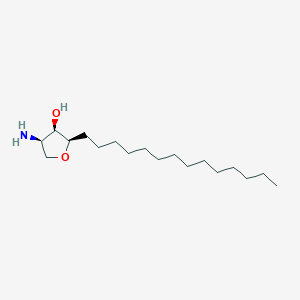
(2R,3R,4R)-4-Amino-2-tetradecyloxolan-3-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4R)-4-Amino-2-tetradecyloxolan-3-OL is a chiral compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of an amino group and a long alkyl chain, makes it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R)-4-Amino-2-tetradecyloxolan-3-OL typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a suitable oxirane with a long-chain amine under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to improve efficiency and scalability.
化学反応の分析
Types of Reactions
(2R,3R,4R)-4-Amino-2-tetradecyloxolan-3-OL can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines with different oxidation states.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amines.
科学的研究の応用
(2R,3R,4R)-4-Amino-2-tetradecyloxolan-3-OL has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound can be used to study the effects of long-chain amines on biological systems.
Industry: It can be used in the production of surfactants and other industrial chemicals.
作用機序
The mechanism of action of (2R,3R,4R)-4-Amino-2-tetradecyloxolan-3-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their function and activity. The long alkyl chain allows the compound to integrate into lipid membranes, affecting membrane properties and signaling pathways.
類似化合物との比較
Similar Compounds
- (2R,3R,4R)-2-Amino-4-hydroxy-3-methylpentanoic acid
- (2R,3R,4R)-2-Amino-4-hydroxy-3-methylpentanoic acid
Uniqueness
(2R,3R,4R)-4-Amino-2-tetradecyloxolan-3-OL is unique due to its specific stereochemistry and the presence of a long alkyl chain. This combination of features allows it to interact with biological systems in ways that similar compounds cannot, making it a valuable tool in research and industry.
特性
CAS番号 |
923287-02-9 |
|---|---|
分子式 |
C18H37NO2 |
分子量 |
299.5 g/mol |
IUPAC名 |
(2R,3R,4R)-4-amino-2-tetradecyloxolan-3-ol |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-18(20)16(19)15-21-17/h16-18,20H,2-15,19H2,1H3/t16-,17-,18-/m1/s1 |
InChIキー |
FBQCDJRSCUVUFL-KZNAEPCWSA-N |
異性体SMILES |
CCCCCCCCCCCCCC[C@@H]1[C@@H]([C@@H](CO1)N)O |
正規SMILES |
CCCCCCCCCCCCCCC1C(C(CO1)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,8-Dimethyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14177678.png)
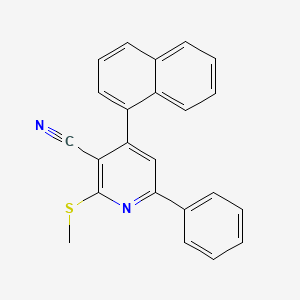
![6-[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B14177682.png)
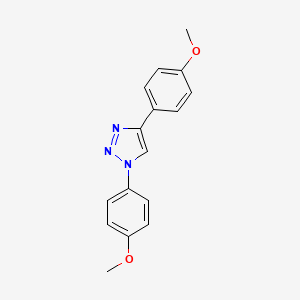
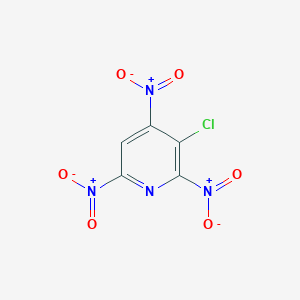
![4,6-Dimethyl-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B14177694.png)
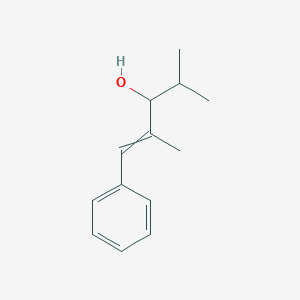
![4-Amino-6-[(2-methyl-1H-indol-5-yl)oxy]pyrimidine-5-carbaldehyde](/img/structure/B14177698.png)
![1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B14177706.png)
![Piperazine, 1,4-bis[2-[(dimethyloctadecylsilyl)oxy]ethyl]-](/img/structure/B14177712.png)
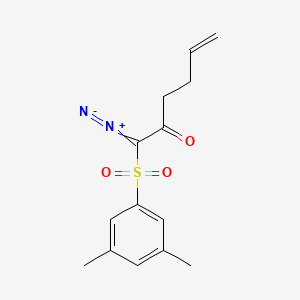
![N,N-diethyl-3-imidazo[1,2-a]pyrimidin-2-ylbenzenesulfonamide](/img/structure/B14177731.png)
